Sauchinona

Descripción general

Descripción

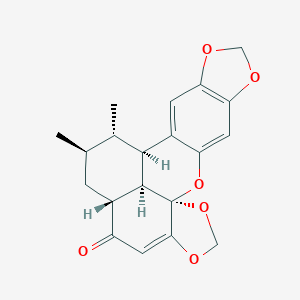

Sauchinone es un compuesto lignano aislado de la planta Saururus chinensis. Es conocido por sus diversas propiedades farmacológicas, incluyendo efectos antiinflamatorios, antioxidantes, antiobesidad, antihiperglucémicos y anti-esteatosis hepática . Sauchinone también ha sido estudiado por sus posibles efectos terapéuticos contra varios tipos de cáncer, incluyendo el adenocarcinoma de pulmón y el cáncer de mama .

Aplicaciones Científicas De Investigación

Química: Sauchinone se utiliza como compuesto modelo en estudios de química y síntesis de lignanos.

Biología: Se ha demostrado que inhibe la proliferación, migración e invasión de células cancerosas, lo que lo convierte en un posible candidato para la terapia del cáncer

Industria: Sauchinone se está explorando por su posible uso en alimentos funcionales y medicinas herbales.

Mecanismo De Acción

Sauchinone ejerce sus efectos a través de varios objetivos y vías moleculares:

Efectos Anticancerígenos: Sauchinone regula a la baja la expresión de EIF4EBP1, un gen asociado con la proliferación, invasión y migración celular en células de adenocarcinoma de pulmón.

Efectos Antiinflamatorios: Sauchinone inhibe la expresión de óxido nítrico sintetasa inducible, factor de necrosis tumoral alfa y ciclooxigenasa-2 al suprimir la fosforilación de I-kappaB-alfa y la translocación nuclear de p65.

Homeostasis del Colesterol: Sauchinone regula el metabolismo del colesterol al regular a la baja la expresión de la convertasa de proproteína subtilisina/quexina tipo 9 y al regular al alza la expresión del receptor de lipoproteínas de baja densidad.

Análisis Bioquímico

Biochemical Properties

Sauchinone has been reported to interact with various enzymes and proteins. It inhibits LPS-inducible iNOS, TNF-α, and COX-2 expression through suppression of I-κBα phosphorylation and p65 nuclear translocation . It also interacts with the Akt-CREB-MMP13 signaling pathway, suppressing the proliferation, migration, and invasion of breast cancer cells .

Cellular Effects

Sauchinone has been shown to have significant effects on various types of cells. In breast cancer cells, it inhibits proliferation, migration, and invasion . In lung adenocarcinoma cells, it suppresses proliferation, invasion, and migration by down-regulating EIF4EBP1 .

Molecular Mechanism

Sauchinone exerts its effects at the molecular level through various mechanisms. It reduces the phosphorylation of Akt, ERK, and CREB increased by transforming growth factor-β (TGF-β). In particular, sauchinone treatment suppresses the expression of matrix metalloproteinase (MMP)-13 (MMP13) by regulating the Akt-CREB signaling pathway . It also down-regulates EIF4EBP1, leading to the suppression of proliferation, invasion, and migration of lung adenocarcinoma cells .

Temporal Effects in Laboratory Settings

The effects of Sauchinone on cells have been observed to change over time in laboratory settings. It has been reported to suppress the proliferative ability of lung adenocarcinoma cells in a dose-dependent and time-dependent manner .

Dosage Effects in Animal Models

The effects of Sauchinone vary with different dosages in animal models. For example, when co-administered with certain drugs, Sauchinone reduces the metabolic clearance of each drug, increasing their systemic exposure .

Metabolic Pathways

Sauchinone is involved in various metabolic pathways. It has been found to control hepatic cholesterol homeostasis by downregulating the expression of hepatic PCSK9 via SREBP-2 .

Transport and Distribution

Sauchinone is transported and distributed within cells and tissues. It has been found to be highly distributed in liver, small intestine, kidney, lung, muscle, fat, or mesentery after intravenous and oral administration .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Sauchinone se puede sintetizar a través de varias reacciones químicas que implican el acoplamiento de moléculas precursoras específicas. Las rutas sintéticas detalladas y las condiciones de reacción suelen ser propietarias y pueden implicar múltiples pasos, incluyendo reacciones de oxidación, reducción y ciclización.

Métodos de Producción Industrial: La producción industrial de sauchinone generalmente implica la extracción y purificación de las raíces de Saururus chinensis. El proceso incluye la extracción con solventes, seguida de técnicas cromatográficas para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Sauchinone sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Sauchinone puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir sauchinone en sus formas reducidas.

Sustitución: Sauchinone puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de sauchinone puede producir derivados de lignanos oxidados, mientras que la reducción puede producir formas de lignanos reducidos .

Comparación Con Compuestos Similares

Sauchinone es único entre los lignanos debido a sus diversas propiedades farmacológicas. Compuestos similares incluyen:

Podofilotoxina: Otro lignano con propiedades anticancerígenas, pero con un mecanismo de acción diferente.

Matairesinol: Conocido por sus efectos antioxidantes y anticancerígenos, pero menos potente que sauchinone.

Secoisolariciresinol: Exhibe propiedades antiinflamatorias y antioxidantes, similares a sauchinone, pero con diferentes objetivos moleculares.

La singularidad de Sauchinone radica en su capacidad para dirigirse a múltiples vías y exhibir un amplio espectro de actividades farmacológicas, lo que lo convierte en un prometedor candidato para diversas aplicaciones terapéuticas.

Propiedades

IUPAC Name |

(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTJIWUFFXGFHH-WPAOEJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318550 | |

| Record name | Sauchinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177931-17-8 | |

| Record name | Sauchinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177931-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sauchinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

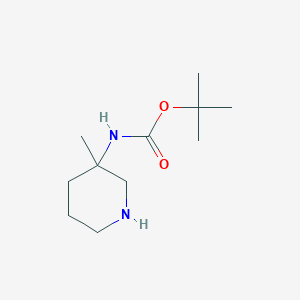

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sauchinone exert its anti-inflammatory effects?

A1: Sauchinone demonstrates anti-inflammatory activity through multiple mechanisms. It suppresses the expression of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of prostaglandin E2 (PGE2) and nitric oxide (NO) []. This inhibitory effect is mediated, at least in part, by inducing heme oxygenase-1 (HO-1) expression and activity [, ]. Additionally, sauchinone has been shown to attenuate the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, in human osteoarthritis chondrocytes []. It achieves this by inhibiting the transactivation activity of the RelA subunit of NF-κB []. Moreover, sauchinone can ameliorate inflammation by interfering with the activation of the NLRP3 inflammasome [].

Q2: What is the role of sauchinone in mitigating oxidative stress?

A2: Sauchinone exhibits potent antioxidant properties by enhancing the cellular defense system against oxidative stress. It reduces reactive oxygen species (ROS) production, elevates glutathione levels, and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) [, ]. Additionally, sauchinone has been shown to upregulate the expression of HO-1, a crucial enzyme in the cellular defense against oxidative damage [, ].

Q3: How does sauchinone impact cell proliferation, migration, and invasion in cancer cells?

A3: Sauchinone has demonstrated anti-cancer properties by inhibiting the proliferation, migration, and invasion of various cancer cells, including breast cancer, liver cancer, and pancreatic ductal adenocarcinoma cells [, , , , ]. This anti-cancer activity is mediated through various signaling pathways, such as the Akt-CREB-MMP13 pathway in breast cancer cells [, ], the sonic hedgehog (Shh) pathway in osteosarcoma cells [], and the Wnt/β-catenin pathway in pancreatic ductal adenocarcinoma cells []. It has also been shown to downregulate PD-L1 expression in colorectal cancer cells, leading to checkpoint inhibition and enhanced cytotoxicity of CD8+ T cells against tumor cells [].

Q4: What is the molecular formula and weight of sauchinone?

A4: Sauchinone has the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol.

Q5: Is there spectroscopic data available for sauchinone?

A5: Yes, the structural elucidation of sauchinone and its analogues has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , ]. These techniques provide detailed information about the compound's structure, functional groups, and molecular weight.

Q6: What is the bioavailability of sauchinone?

A6: Studies have shown that sauchinone exhibits low oral bioavailability, with an F value of 7.76% at a dose of 20 mg/kg in mice, despite a high absorption rate of 77.9% []. This low bioavailability is attributed to extensive metabolism, particularly in the liver and small intestine [].

Q7: How is sauchinone metabolized in the body?

A7: Sauchinone undergoes extensive metabolism primarily in the liver and small intestine []. In vitro studies using liver microsomes and S9 fractions have identified various metabolic pathways, including oxidation, demethylation, and glucuronidation [, ]. These metabolic reactions lead to the formation of several metabolites, some of which have been tentatively identified [].

Q8: Does sauchinone interact with drug-metabolizing enzymes?

A8: Yes, sauchinone has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2E1, and CYP3A4 []. This inhibition can potentially lead to drug-drug interactions, particularly when co-administered with medications that are metabolized by these enzymes [].

Q9: How is sauchinone distributed in the body?

A9: Following administration, sauchinone exhibits a wide distribution in various tissues, with high tissue-to-plasma ratios observed in the liver, small intestine, kidney, lung, muscle, fat, and mesentery []. This widespread distribution suggests that sauchinone may exert its pharmacological effects in multiple organs and tissues.

Q10: What are the main findings from in vitro studies on sauchinone?

A10: In vitro studies have demonstrated that sauchinone possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects [, , , , , , , ]. These effects have been observed in various cell lines, including macrophages, hepatocytes, chondrocytes, and cancer cell lines, highlighting the therapeutic potential of sauchinone in multiple disease models.

Q11: What are the key observations from in vivo studies on sauchinone?

A11: In vivo studies using various animal models have provided further evidence for the therapeutic benefits of sauchinone. It has been shown to protect against liver injury induced by carbon tetrachloride (CCl4) and iron overload [, ], attenuate inflammatory arthritis in a collagen-induced arthritis (CIA) mouse model [, ], improve ethanol withdrawal-induced anxiety [], and reduce myocardial ischemia/reperfusion injury []. These findings support the potential of sauchinone as a therapeutic agent for various diseases.

Q12: What is known about the safety profile of sauchinone?

A12: While sauchinone has demonstrated promising therapeutic potential in preclinical studies, further research is necessary to fully establish its safety profile, particularly in humans. Long-term toxicity studies and clinical trials are required to determine safe and effective doses, potential side effects, and any potential drug-drug interactions.

Q13: What analytical methods are used for the quantification of sauchinone?

A13: Several analytical methods have been developed for the quantification of sauchinone, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) [, , , ]. These methods offer high sensitivity, accuracy, and reproducibility, allowing for the reliable determination of sauchinone levels in various matrices, including plant materials, biological samples, and pharmaceutical formulations.

Q14: Are there any established quality control measures for sauchinone?

A14: While standardized quality control procedures for sauchinone have yet to be fully established, researchers have emphasized the importance of employing proper extraction, isolation, and purification techniques to ensure the quality and consistency of sauchinone used in research and potential clinical applications [, ]. Implementing robust quality control measures will be crucial for translating sauchinone into a safe and effective therapeutic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)

![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)